molecular formula C20H25Br3N2 B14075602 4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline

Cat. No.: B14075602
M. Wt: 533.1 g/mol
InChI Key: AOCXGRFUPVXNEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline is a complex organic compound with the molecular formula C20H25Br3N2 This compound is characterized by its unique structure, which includes multiple bromine atoms and a cinnoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline typically involves multi-step organic reactions. One common method includes the bromination of a cinnoline derivative followed by the introduction of the dibromododec-1-enyl group. The reaction conditions often require the use of strong brominating agents and controlled temperatures to ensure the selective bromination of the desired positions on the cinnoline ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of bromine atoms.

    Substitution: Nucleophilic substitution reactions can occur, where bromine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of debrominated derivatives.

    Substitution: Formation of substituted cinnoline derivatives with various functional groups.

Scientific Research Applications

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the cinnoline core play a crucial role in its binding affinity and reactivity. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-(1,2-dibromododec-1-enyl)pyridine
  • 4-Bromo-3-(1,2-dibromododec-1-enyl)quinoline
  • 4-Bromo-3-(1,2-dibromododec-1-enyl)benzene

Uniqueness

4-Bromo-3-(1,2-dibromododec-1-enyl)cinnoline is unique due to its specific arrangement of bromine atoms and the cinnoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H25Br3N2

Molecular Weight

533.1 g/mol

IUPAC Name

4-bromo-3-(1,2-dibromododec-1-enyl)cinnoline

InChI

InChI=1S/C20H25Br3N2/c1-2-3-4-5-6-7-8-9-13-16(21)19(23)20-18(22)15-12-10-11-14-17(15)24-25-20/h10-12,14H,2-9,13H2,1H3

InChI Key

AOCXGRFUPVXNEY-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=C(C1=C(C2=CC=CC=C2N=N1)Br)Br)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.